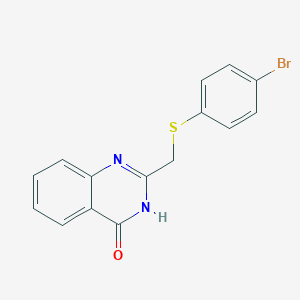

2-(((4-Bromphenyl)thio)methyl)chinazolin-4(3H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The presence of the 4-bromophenylthio group in this compound enhances its potential for various chemical reactions and biological activities.

Wissenschaftliche Forschungsanwendungen

VEGFR-2-Hemmung

2-(((4-Bromphenyl)thio)methyl)chinazolin-4(3H)-on: wurde als potenzieller Inhibitor von VEGFR-2 (vaskulärer endothelialer Wachstumsfaktorrezeptor 2) untersucht. VEGFR-2 spielt eine entscheidende Rolle bei der Angiogenese und dem Tumorwachstum. Verbindung 17b, die von diesem Chinazolingerüst abgeleitet ist, zeigte eine bemerkenswerte Potenz als VEGFR-2-Inhibitor mit einem IC50 von 2,7 nM . Mechanistische Studien ergaben, dass es die Apoptose von Zellen induziert und den Zellzyklus in der G2/M-Phase stoppt.

Antiproliferative Aktivität

Dieselbe Verbindung, 17b, zeigte signifikante antiproliferative Wirkungen gegen zwei menschliche Krebszelllinien: MCF-7 und HepG-2. Sein IC50 lag zwischen 2,3 und 5,8 μM. Dies deutet auf sein Potenzial als therapeutisches Mittel bei der Krebsbehandlung hin .

Modulation des Apoptosewegs

Es wurde festgestellt, dass Verbindung 17b die Spiegel von Caspase-3 und Caspase-9 heraufreguliert und gleichzeitig das Bax/Bcl-2-Verhältnis um mehr als das Zehnfache verbessert. Diese Effekte tragen zu seinem apoptotischen Potenzial bei, was es zu einem interessanten Kandidaten für weitere Studien macht .

Docking-Studien

In-silico-Docking-Studien wurden durchgeführt, um die Interaktion von Verbindung 17b mit dem aktiven Zentrum von VEGFR-2 zu verstehen. Darüber hinaus zeigten weitere Docking-Studien gegen Cytochrom P450, dass diese Verbindung in diesem Zusammenhang nicht als Inhibitor wirkt .

ADMET- und Arzneistoffeigenschaften

Die meisten synthetisierten Derivate dieser Chinoxalin-basierten Verbindung zeigten akzeptable Werte für Arzneistoffeigenschaften, die durch in-silico-ADMET-Vorhersagen (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) bewertet wurden. Diese Eigenschaften sind entscheidend für die Arzneimittelentwicklung .

DFT-Studien

Dichtefunktionaltheorie (DFT)-Berechnungen wurden durchgeführt, um die thermodynamischen, molekularen Orbital- und elektrostatischen Potenzialeigenschaften dieser Verbindung zu untersuchen. Diese Erkenntnisse liefern wertvolle Informationen, um ihr Verhalten auf molekularer Ebene zu verstehen .

Zusammenfassend lässt sich sagen, dass this compound in der Krebsforschung vielversprechend ist, insbesondere als VEGFR-2-Inhibitor. Seine vielseitigen Eigenschaften rechtfertigen weitere Untersuchungen in verschiedenen wissenschaftlichen Bereichen . Wenn Sie weitere Details oder zusätzliche Anwendungen wünschen, können Sie gerne fragen!

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one typically involves multiple steps:

Starting Material: The synthesis begins with commercially available methyl 2-aminobenzoate.

Intermediate Formation: Methyl 2-aminobenzoate is reacted with chloroacetonitrile under acidic conditions to form an intermediate.

Thioether Formation: The intermediate is then treated with 4-bromothiophenol under basic conditions to introduce the 4-bromophenylthio group.

Cyclization: The final step involves cyclization to form the quinazolinone ring, resulting in the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinazolinone ring or the bromophenylthio group.

Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-10-5-7-11(8-6-10)20-9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDXOCXMEQUIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528739.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

![1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2528749.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)